Cas no 67001-77-8 (Dibenzothiophene, 2,7-dibromo-)

2,7-Dibromodibenzothiophene is a brominated derivative of dibenzothiophene, characterized by the substitution of bromine atoms at the 2 and 7 positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of conjugated polymers, organic semiconductors, and optoelectronic materials. Its rigid, planar structure and electron-deficient nature make it valuable for applications requiring high thermal stability and tunable electronic properties. The bromine substituents enhance reactivity, facilitating further functionalization via cross-coupling reactions such as Suzuki or Stille couplings. This compound is of interest in materials science for its potential in designing advanced functional materials with tailored optical and electronic characteristics.
Dibenzothiophene, 2,7-dibromo- structure
67001-77-8 structure
商品名:Dibenzothiophene, 2,7-dibromo-
CAS番号:67001-77-8
MF:C12H6SBr2
メガワット:342.049
CID:4126464
PubChem ID:67240495

Dibenzothiophene, 2,7-dibromo- 化学的及び物理的性質

名前と識別子

    • Dibenzothiophene, 2,7-dibromo-
    • 2,7-dibromo-dibenzothiophene,
    • 2,7-Dibromodibenzo[b,d]thiophene
    • 2,7-dibromodibenzothiophene
    • SCHEMBL1993262
    • BS-53591
    • DB-408772
    • F84586
    • 4,11-dibromo-8-thiatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene
    • MFCD34706337
    • 67001-77-8
    • インチ: InChI=1S/C12H6Br2S/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H
    • InChIKey: BRILIJVXWYFLOG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1Br)SC3=C2C=C(C=C3)Br

計算された属性

  • せいみつぶんしりょう: 341.85365g/mol
  • どういたいしつりょう: 339.85570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 28.2Ų

Dibenzothiophene, 2,7-dibromo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1688673-1g
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 97%
1g
$107.0 2025-02-27
Ambeed
A1688673-250mg
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 97%
250mg
$42.0 2025-02-27
abcr
AB587776-5g
2,7-Dibromodibenzo[b,d]thiophene; .
67001-77-8
5g
€627.20 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639941-1g
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 97%
1g
¥1400.00 2024-05-04
Key Organics Ltd
BS-53591-0.25g
4,11-dibromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene
67001-77-8 >97%
0.25g
£102.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639941-250mg
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 97%
250mg
¥600.00 2024-05-04
abcr
AB587776-250mg
2,7-Dibromodibenzo[b,d]thiophene; .
67001-77-8
250mg
€123.60 2024-07-24
1PlusChem
1P0223AL-5g
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 98%;RG
5g
$325.00 2024-04-22
1PlusChem
1P0223AL-100mg
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 98%;RG
100mg
$42.00 2024-04-22
Aaron
AR0223IX-100mg
2,7-Dibromodibenzo[b,d]thiophene
67001-77-8 98%
100mg
$22.00 2025-02-13

Dibenzothiophene, 2,7-dibromo- 関連文献

Dibenzothiophene, 2,7-dibromo-に関する追加情報

Comprehensive Analysis of Dibenzothiophene, 2,7-dibromo- (CAS No. 67001-77-8): Properties, Applications, and Industry Trends

Dibenzothiophene, 2,7-dibromo- (CAS No. 67001-77-8) is a halogenated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. This brominated aromatic compound has garnered significant attention in recent years due to its unique chemical properties and versatile applications in materials science, organic electronics, and pharmaceutical research. The compound's molecular structure, characterized by two bromine atoms at the 2 and 7 positions, enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The growing demand for high-performance organic materials has propelled research into Dibenzothiophene derivatives, with 2,7-dibromo-dibenzothiophene playing a pivotal role. Scientists are particularly interested in its potential for creating organic semiconductors, which are crucial for developing flexible electronics and next-generation display technologies. Recent studies have shown that this compound can serve as a building block for π-conjugated systems, offering excellent charge transport properties and thermal stability.

From an environmental perspective, researchers are exploring green synthesis methods for 67001-77-8 to reduce the ecological impact of its production. The compound's photophysical properties have also made it a subject of investigation for organic light-emitting diodes (OLEDs) and photovoltaic applications. Its ability to form stable thin films and exhibit tunable emission characteristics positions it as a promising candidate for sustainable energy solutions.

In the pharmaceutical sector, Dibenzothiophene, 2,7-dibromo- has shown potential as a precursor for bioactive molecules. Medicinal chemists are examining its scaffold for developing novel therapeutic agents, particularly in areas such as anti-inflammatory drugs and central nervous system modulators. The bromine atoms present in the molecule offer convenient sites for further functionalization through modern cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

The analytical characterization of CAS 67001-77-8 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research and industrial applications. Recent advancements in computational chemistry have also enabled more accurate predictions of its electronic properties and reactivity patterns.

Market trends indicate growing interest in specialty chemicals like 2,7-dibromo-dibenzothiophene, particularly in Asia-Pacific regions where electronics manufacturing is booming. Companies specializing in fine chemicals are investing in scalable production methods to meet the increasing demand from academic and industrial researchers. Quality control remains paramount, with suppliers emphasizing high-purity grades (>98%) for sensitive applications.

Safety considerations for handling Dibenzothiophene, 2,7-dibromo- follow standard laboratory protocols for brominated compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during manipulation. Storage typically requires protection from light and moisture to maintain stability, with many suppliers offering the compound in amber glass bottles under inert atmosphere.

Future research directions for CAS No. 67001-77-8 include exploration of its supramolecular chemistry applications and potential use in molecular electronics. The compound's rigid planar structure makes it an interesting candidate for designing organic frameworks and host-guest systems. Additionally, its electrochemical properties are being investigated for energy storage applications, potentially contributing to advancements in organic batteries.

For researchers sourcing Dibenzothiophene, 2,7-dibromo-, it's essential to verify suppliers' certificates of analysis and consider batch-to-batch consistency. Many laboratories now request detailed spectral data along with the material to ensure it meets their specific research requirements. The compound's pricing reflects its specialty status, with costs varying based on purity levels and order quantities.

In conclusion, 2,7-dibromo-dibenzothiophene represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of electronic properties, structural features, and synthetic versatility ensures its continued relevance in cutting-edge research. As industries push toward more sustainable and efficient materials, this compound is likely to play an increasingly significant role in technological advancements.

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Amadis Chemical Company Limited
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